molecular formula C30H42O8 B12417610 (3beta,7beta,12beta,20Z)-3,7,12-Trihydroxy-11,15,23-trioxo-lanost-8,20-dien-26-oic acid

(3beta,7beta,12beta,20Z)-3,7,12-Trihydroxy-11,15,23-trioxo-lanost-8,20-dien-26-oic acid

Katalognummer: B12417610
Molekulargewicht: 530.6 g/mol
InChI-Schlüssel: YPBOVCHDEBYUDW-HRLXDLDBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(3” is a hypothetical chemical compound used for illustrative purposes in various chemical studies. It is not a real compound but serves as a placeholder to demonstrate chemical principles and methodologies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of “(3” involves several synthetic routes, including:

Industrial Production Methods

In an industrial setting, the production of “(3” would involve large-scale chemical reactors, precise temperature control, and the use of catalysts to enhance reaction rates. The process would be optimized for yield and purity, ensuring that the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

“(3” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxygen to form oxides.

    Reduction: Gaining electrons or hydrogen atoms.

    Substitution: Replacing one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce simpler hydrocarbons.

Wissenschaftliche Forschungsanwendungen

“(3” is used in various scientific research applications, including:

    Chemistry: Studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigating biochemical pathways and enzyme interactions.

    Medicine: Exploring potential therapeutic effects and drug development.

    Industry: Developing new materials and improving existing processes .

Wirkmechanismus

The mechanism of action of “(3” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context .

Eigenschaften

Molekularformel

C30H42O8

Molekulargewicht

530.6 g/mol

IUPAC-Name

(Z)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoic acid

InChI

InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h10,15,17-20,25,32-33,36H,8-9,11-13H2,1-7H3,(H,37,38)/b14-10-/t15?,17-,18+,19+,20+,25-,28+,29+,30+/m1/s1

InChI-Schlüssel

YPBOVCHDEBYUDW-HRLXDLDBSA-N

Isomerische SMILES

CC(CC(=O)/C=C(/C)\[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)C)C(=O)O

Kanonische SMILES

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.